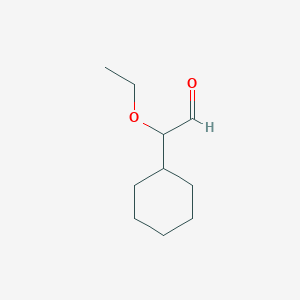
2-Cyclohexyl-2-ethoxyacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-2-ethoxyacetaldehyde is an organic compound characterized by a cyclohexyl group attached to an ethoxyacetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyacetaldehyde typically involves the reaction of cyclohexylmagnesium bromide with ethyl glyoxylate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in anhydrous ether.
- Addition of ethyl glyoxylate to the Grignard reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyclohexyl-2-ethoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Cyclohexyl-2-ethoxyacetic acid.
Reduction: 2-Cyclohexyl-2-ethoxyethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Cyclohexyl-2-ethoxyacetaldehyde has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: Its unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It may be used in studies related to enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-Cyclohexyl-2-ethoxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyl and ethoxy groups may influence the compound’s binding affinity and specificity for different targets.
類似化合物との比較
Similar Compounds
2-Cyclohexylacetaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxyacetaldehyde: Lacks the cyclohexyl group, affecting its hydrophobicity and reactivity.
Cyclohexylacetone: Contains a ketone group instead of an aldehyde, leading to different reactivity.
Uniqueness
2-Cyclohexyl-2-ethoxyacetaldehyde is unique due to the presence of both cyclohexyl and ethoxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
2-cyclohexyl-2-ethoxyacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHWSPNZBGCHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














